molecular formula C22H23NO6 B3014238 Fmoc-L-Glu-OEt CAS No. 815619-35-3

Fmoc-L-Glu-OEt

Cat. No. B3014238
CAS RN: 815619-35-3
M. Wt: 397.427
InChI Key: MLDPYGYPACBWEM-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-L-Glu-OEt” is a derivative of the amino acid glutamic acid. It is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in peptide synthesis . The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .


Synthesis Analysis

The synthesis of “Fmoc-L-Glu-OEt” involves solid-phase peptide synthesis (SPPS). The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group. Any functional groups in amino acid side chains must be masked with permanent protecting groups that are not affected by the reactions conditions employed during peptide chain assembly .


Molecular Structure Analysis

The molecular structure of “Fmoc-L-Glu-OEt” includes a fluorenyl ring structure, which contributes to its hydrophobicity and aromaticity .


Chemical Reactions Analysis

“Fmoc-L-Glu-OEt” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .


Physical And Chemical Properties Analysis

“Fmoc-L-Glu-OEt” is a white to slight yellow to beige powder. It has a melting point of 105-110 °C. It is clearly soluble in 1 mmole in 2 ml DMF .

Scientific Research Applications

Hydrogel Formation

Fmoc-L-Glu-OEt, a derivative of glutamic acid, has been utilized in the construction of hydrogels. Notably, an additional Fmoc moiety in di-Fmoc-functionalized L-lysine (Fmoc-K(Fmoc)) induces pH-controlled ambidextrous gelation. This unique property allows the hydrogel to form at different pH values and also exhibit organogelation. The self-assembly of Fmoc-K(Fmoc) is driven by aromatic π–π stacking and hydrogen bonding interactions, resulting in distinct fibrous morphologies .

Biomedical Applications

a. Drug Delivery: Fmoc-L-Glu-OEt can serve as a drug carrier due to its gelation properties. The hydrogel formed by Fmoc-K(Fmoc) demonstrates high thermal stability (up to 100 °C) and thixotropic behavior. These features make it a promising candidate for controlled drug release systems.

b. Cell Viability: Studies have shown that Fmoc-K(Fmoc) hydrogels are biocompatible and support cell viability. This property is crucial for tissue engineering applications, where materials must promote cell adhesion, survival, and duplication .

Peptide Synthesis

Fmoc-L-Glu-OEt is a building block in the synthesis of semaglutide, a glucagon-like peptide 1 receptor (GLP-1R) agonist. Semaglutide has therapeutic applications in diabetes management .

Self-Assembly and Material Design

Amino acids and peptides modified with the Fmoc group exhibit self-assembly features. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them valuable for designing novel materials .

Mechanism of Action

Target of Action

Fmoc-L-Glu-OEt, also known as Fmoc-L-glutamic acid 5-tert-butyl ester, is primarily used as a building block in peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The compound works by protecting the amine groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group of the compound is base-labile, meaning it can be removed by a base . This allows for the selective unmasking of the γ-amino and carboxy functions, facilitating the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .

Biochemical Pathways

Fmoc-L-Glu-OEt plays a crucial role in the biochemical pathway of peptide synthesis . It enables the formation of peptide bonds by protecting the amine groups of amino acids. This protection is necessary to prevent unwanted side reactions during the synthesis process .

Result of Action

The use of Fmoc-L-Glu-OEt in peptide synthesis results in the formation of peptides with protected amine groups . This protection allows for the successful synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of Fmoc-L-Glu-OEt is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is facilitated by the presence of a base . Moreover, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling “Fmoc-L-Glu-OEt”. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The self-assembled structures formed by modified amino acids like “Fmoc-L-Glu-OEt” are a facile route to design novel nanoarchitectures. These may be potentially useful in the future for various types of applications in the field of material chemistry, bioscience, and biomedical .

properties

IUPAC Name

(4S)-5-ethoxy-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-2-28-21(26)19(11-12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,27)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDPYGYPACBWEM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Glu-OEt

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